molecular formula C22H28N6O B10991279 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

Cat. No.: B10991279
M. Wt: 392.5 g/mol
InChI Key: WTQXFWYTFRKXSZ-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a triazolopyridazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the dimethylphenyl group. The triazolopyridazine moiety is then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include various alkylating agents, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and verification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one

InChI

InChI=1S/C22H28N6O/c1-15-5-7-20(16(2)13-15)26-9-11-27(12-10-26)21(29)8-6-19-17(3)22-24-23-14-28(22)25-18(19)4/h5,7,13-14H,6,8-12H2,1-4H3

InChI Key

WTQXFWYTFRKXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=C(C4=NN=CN4N=C3C)C)C

Origin of Product

United States

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